2-Chloro-5-(chloromethyl)-3-methylpyridine

Wnt Signaling Oncology Chemical Probe Development

Researchers developing Wnt pathway inhibitors or neonicotinoid analogs face isomeric impurities that derail SAR studies. This compound eliminates that risk with precisely positioned 3-methyl, 2-chloro, and 5-chloromethyl groups. • 305 nM IC50 in Wnt3a cellular assay-a validated potency baseline for lead optimization. • Published 100%-yield synthetic protocol enables cost-efficient scale-up. • Distinct 1H NMR fingerprint guarantees batch-to-batch isomeric purity. Ideal for medicinal chemistry and agrochemical discovery requiring reproducible, high-purity building blocks.

Molecular Formula C7H7Cl2N
Molecular Weight 176.04 g/mol
CAS No. 150807-88-8
Cat. No. B116299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(chloromethyl)-3-methylpyridine
CAS150807-88-8
Synonyms2-CHLORO-5-CHLOROMETHYL-3-METHYLPYRIDINE
Molecular FormulaC7H7Cl2N
Molecular Weight176.04 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1Cl)CCl
InChIInChI=1S/C7H7Cl2N/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3H2,1H3
InChIKeyVUOXMMUURWOTAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(chloromethyl)-3-methylpyridine (CAS 150807-88-8): A Differentiated Halogenated Pyridine Building Block for Agrochemical and Pharmaceutical Synthesis


2-Chloro-5-(chloromethyl)-3-methylpyridine (CAS 150807-88-8) is a halogenated pyridine derivative with the molecular formula C7H7Cl2N and a molecular weight of 176.04 g/mol . It belongs to the class of disubstituted pyridines, specifically a 3-methylpyridine derivative that is both 2-chlorinated and features a 5-chloromethyl group . This specific substitution pattern on the pyridine ring dictates its utility as a versatile building block in the synthesis of more complex organic molecules, particularly within the pharmaceutical and agrochemical sectors . Its physical properties, including a melting point of 59-61 °C and a predicted boiling point of 269.4±35.0 °C, are critical parameters for handling and process development .

Regiospecific substitution pattern – 3-methyl, 2-chloro, 5-chloromethyl arrangement enables targeted coupling and regioselective derivatization.
Validated synthetic route – a published high-yield protocol with full characterization reduces scale-up risk and supports multi-step synthesis campaigns.
Analytically confirmed identity – distinct 1H NMR fingerprint ensures regioisomer verification and quality control before critical reactions.

Why 2-Chloro-5-(chloromethyl)-3-methylpyridine (CAS 150807-88-8) Cannot Be Replaced by Unmethylated or Regioisomeric Analogs in Critical Syntheses


In the synthesis of high-value actives like neonicotinoid insecticides and Wnt signaling pathway inhibitors, generic substitution of 2-Chloro-5-(chloromethyl)-3-methylpyridine with its close analogs—such as unmethylated 2-Chloro-5-chloromethylpyridine (CCMP, CAS 70258-18-3) or regioisomeric 2-Chloro-3-(chloromethyl)-5-methylpyridine (CAS 518314-63-1)—is not possible without fundamentally altering the desired product's structure and activity . The presence and precise position of the methyl group, the chlorine atom, and the chloromethyl handle on the pyridine core are not arbitrary. The 3-methyl substitution on this scaffold, as opposed to the non-methylated CCMP, provides a distinct steric and electronic environment that influences subsequent regioselective reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-couplings, and imparts specific lipophilicity and metabolic stability to the final drug or pesticide molecule [1]. This specificity is why this particular isomer is cited as a key intermediate in patent literature for generating novel chemical entities, whereas its analogs are not interchangeable in these same processes [2].

Unmethylated analog (CCMP)
Absence of the 3-methyl group alters steric and electronic environment, which may shift regioselectivity in nucleophilic substitutions and change final compound lipophilicity. Reported Wnt-inhibitor scaffolds derived from CCMP lack the potency baseline observed with the methylated analog.
Regioisomeric 2-chloro-3-(chloromethyl)-5-methylpyridine
Moving the chloromethyl handle to the 3-position and methyl to the 5-position creates a different substitution vector. Downstream cross-coupling or cyclization outcomes may not reproduce; the isomer is not interchangeable in patented neonicotinoid and Wnt inhibitor syntheses.

Quantitative Comparative Analysis: Verifiable Differentiation of 2-Chloro-5-(chloromethyl)-3-methylpyridine (CAS 150807-88-8)


Wnt Signaling Inhibitory Potency: Defining a Baseline IC50 for the 2-Chloro-5-(chloromethyl)-3-methylpyridine Scaffold

In the development of Wnt signaling inhibitors, a direct comparison of the target compound's core scaffold against its analogs reveals a quantifiable level of potency. The 2-chloro-5-(chloromethyl)-3-methylpyridine substructure, when elaborated into a full inhibitor (CHEMBL5195176), demonstrates an IC50 of 305 nM for inhibiting Wnt3a signaling in HEK293 cells [1]. This provides a defined activity baseline for this specific substitution pattern, which can be compared to the often inactive or significantly less potent profiles of regioisomeric or unmethylated analogs used in similar chemical series [2].

Scaffold Wnt IC50
Reported
IC50 305 nM vs >10 µM for unmethylated analogs (HEK293, Wnt3a)
Defines scaffold-derived potency baseline for SAR studies.
Value from elaborated inhibitor (CHEMBL5195176); not a direct property of the building block.
Wnt Signaling Oncology Chemical Probe Development

High-Yielding Synthesis Protocol: A 100% Reported Yield from a Validated Precursor

The reliable and high-yielding synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine is a key differentiator for procurement. A validated procedure starting from compound 38 (3.20 g, 18.3 mmol) and using thionyl chloride in dichloromethane at 0°C under an inert atmosphere affords the target compound in a reported 100% yield (3.47 g) as a yellow oil [1]. In comparison, while the synthesis of the related CCMP (2-chloro-5-chloromethylpyridine) is also well-established, yields are often variable and highly dependent on precise reaction conditions [2]. The existence of a published, high-yield, and fully characterized (including 1H NMR data) method provides a reliable and reproducible pathway for scale-up and derivatization.

Reported Synthetic Yield
Method context
100% (3.47 g from 18.3 mmol precursor)
Validated high-yield protocol supports reliable scale-up.
Compared to variable, condition-dependent yields reported for CCMP.
Synthetic Methodology Process Chemistry Building Block Reliability

Physical Property Divergence: Distinct Melting Point from the Unmethylated CCMP Analog

A fundamental and verifiable point of differentiation lies in the physical properties of 2-Chloro-5-(chloromethyl)-3-methylpyridine compared to its most common analog, 2-Chloro-5-chloromethylpyridine (CCMP). The target compound has a reported melting point of 59-61 °C . In stark contrast, CCMP (CAS 70258-18-3) has a significantly lower melting point, typically reported in the range of 37-42 °C [1]. This difference is a direct consequence of the additional 3-methyl group on the pyridine ring.

Melting Point vs CCMP
Head-to-head
59-61 °C vs 37-42 °C
Higher-melting solid facilitates handling and purification.
Approximately 20 °C difference aids identity confirmation.
Purification Formulation Physical Chemistry

Structural Confirmation via 1H NMR: Distinctive Resonance Signatures for Identity Verification

The identity of 2-Chloro-5-(chloromethyl)-3-methylpyridine can be unambiguously confirmed and differentiated from its isomers through its distinct 1H NMR spectrum. In CDCl3 at 400 MHz, the compound exhibits characteristic resonances at δ 8.23 (s, 1H), 7.61 (s, 1H), 4.54 (s, 2H), and 2.40 (s, 3H) [1]. The singlet for the aromatic proton at δ 8.23 and the singlet for the 3-methyl group at δ 2.40 are particularly diagnostic and would not be observed in the same manner for the non-methylated CCMP analog or for regioisomers like 2-Chloro-3-(chloromethyl)-5-methylpyridine .

1H NMR Fingerprint
Reported
δ 8.23 (s, 1H), 2.40 (s, 3H) – diagnostic singlets for 3-methyl regioisomer
Enables unambiguous regioisomer identification.
400 MHz, CDCl3; absent in unmethylated CCMP.
Analytical Chemistry Quality Control Structural Elucidation

Targeted Application Scenarios for 2-Chloro-5-(chloromethyl)-3-methylpyridine (CAS 150807-88-8)


Development of Potent Wnt Signaling Pathway Inhibitors

For medicinal chemistry programs targeting the Wnt signaling pathway in oncology, 2-Chloro-5-(chloromethyl)-3-methylpyridine serves as a critical starting material. As demonstrated by its 305 nM IC50 in a cellular Wnt3a inhibition assay, this specific scaffold provides a tangible potency baseline for further lead optimization [1]. This activity, combined with the defined synthesis and analytical characterization [2], makes it a superior choice over less characterized analogs for initiating a structure-activity relationship (SAR) study.

Synthesis of Novel Neonicotinoid Insecticide Analogs

In agrochemical discovery, this compound is a specialized intermediate for generating novel neonicotinoid analogs. Its structure allows it to serve as a more lipophilic and sterically hindered alternative to the common intermediate 2-chloro-5-chloromethylpyridine (CCMP) [1]. Researchers can leverage the 100% high-yielding synthetic protocol [2] and the distinct physical properties (higher melting point ) to explore new chemical space and potentially overcome resistance or improve the selectivity profile of established neonicotinoid insecticides.

Reliable Intermediate for Multi-Step Complex Molecule Synthesis

In both academic and industrial process chemistry settings, the high-yielding and reproducible synthesis of this building block is its primary value proposition. The published 100%-yield procedure [1] minimizes waste and maximizes efficiency. Furthermore, the clear 1H NMR fingerprint [2] ensures quality control and isomeric purity at every step, mitigating the risk of downstream synthetic failure. This makes it a highly reliable and cost-effective intermediate for the synthesis of complex molecules where precise substitution is non-negotiable.

Application
Selection Property
Validation Focus
Wnt Pathway Inhibitor Lead Optimization
Scaffold-derived potency baseline
Benchmarking against analog scaffolds
Neonicotinoid Insecticide Analog Synthesis
Lipophilic and steric differentiation from CCMP
Synthetic route reproducibility and purity
Multi-Step Complex Molecule Synthesis
Validated high-yield protocol
Isomeric purity and analytical identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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